Product packaging for [(1e)-1-Nitroprop-1-En-2-Yl]benzene(Cat. No.:CAS No. 15241-24-4)

[(1e)-1-Nitroprop-1-En-2-Yl]benzene

Cat. No.: B094431
CAS No.: 15241-24-4
M. Wt: 163.17 g/mol
InChI Key: KFNFMBKUWFTFAE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Strategic Importance of Nitroalkenes in Organic Synthesis

Nitroalkenes, also known as nitro olefins, are a class of organic compounds that are of considerable strategic importance in organic synthesis. wikipedia.org They are characterized by the presence of a nitro group attached to a carbon-carbon double bond. This combination of functional groups results in a highly activated alkene, making nitroalkenes versatile building blocks for various chemical transformations. wikipedia.org Their utility stems from their ability to participate in a range of reactions, including Michael additions, Diels-Alder reactions, and reductions, to introduce nitrogen-containing functionalities into molecules. wikipedia.org The nitro group can be readily transformed into other functional groups such as amines, ketones, and oximes, further expanding their synthetic potential. wikipedia.org This versatility has led to their application in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals. researchgate.net

Structural Characteristics and Nomenclature of [(1E)-1-Nitroprop-1-en-2-yl]benzene

The compound in focus, this compound, possesses a distinct molecular architecture that dictates its chemical behavior.

Interactive Data Table: Compound Properties

PropertyValueSource
IUPAC Name [(1E)-1-Nitro-1-propen-2-yl]benzene
Synonyms (E)-1-Nitro-2-phenylpropene, β-methyl-β-nitrostyrene, Phenyl-2-nitropropene (P2NP) wikipedia.org
Molecular Formula C₉H₉NO₂ nih.gov
Molecular Weight 163.17 g/mol nih.gov
Appearance Yellow crystalline solid wikipedia.org

The "(1E)" designation in the IUPAC name indicates the stereochemistry of the double bond, where the highest priority groups on each carbon of the double bond are on opposite sides (trans configuration). The structure consists of a benzene (B151609) ring attached to the second carbon of a propene chain, with a nitro group attached to the first carbon of the propene chain. This arrangement, particularly the conjugation of the nitro group with the double bond and the phenyl ring, is crucial to its reactivity.

Historical Context and Evolution of Research on This Compound Class

The foundation for the synthesis of this compound and related nitroalkenes was laid in 1895 with the discovery of the Henry reaction, also known as the nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In the case of this compound, the synthesis typically involves the reaction of benzaldehyde (B42025) with nitroethane. wikipedia.org

Early research focused on establishing the fundamental reactivity of nitroalkenes. Over the years, investigations have evolved to explore more complex transformations and applications. A significant area of research has been the development of stereoselective methods for the synthesis and reactions of nitroalkenes, allowing for the creation of specific stereoisomers of target molecules. The use of various catalysts, including primary amines like n-butylamine, and different reaction conditions has been explored to optimize the synthesis of these compounds. wikipedia.org More recent research has delved into the biological activities of derivatives of this compound class, uncovering potential applications in medicinal chemistry. researchgate.net

Detailed Research Findings

Research into this compound and its derivatives has yielded significant insights into their synthesis, reactivity, and potential applications.

A key method for the synthesis of β-methyl-β-nitrostyrenes is the Henry reaction, often carried out by refluxing a suitable aromatic aldehyde with nitroethane in acetic acid with ammonium (B1175870) acetate (B1210297) as a catalyst. researchgate.net The reaction proceeds through a nitroaldol condensation followed by dehydration to yield the nitroalkene. wikipedia.org

Studies have shown that β-nitrostyrene derivatives possess antibacterial properties. Notably, research comparing β-nitrostyrene compounds with their β-methyl-β-nitrostyrene counterparts revealed that the latter often exhibit enhanced antibacterial activity. researchgate.net For instance, the introduction of a β-methyl group to 4-F-nitrostyrene has been shown to improve its activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. researchgate.net

Furthermore, the photochemical behavior of β-methyl-β-nitrostyrene and its derivatives has been investigated. Irradiation of these compounds with ultraviolet light can lead to a rearrangement to form 1-phenyl-1,2-propanedione-1-oxime and its derivatives in nearly quantitative yields. wku.edu This photochemical transformation provides a simple and efficient route to these oxime compounds. wku.edu However, the presence of certain substituents, such as a nitro group on the phenyl ring, can inhibit this rearrangement and instead promote fragmentation to the corresponding acid and aldehyde. wku.edu

The versatility of the nitroalkene functionality in this compound makes it a valuable precursor in organic synthesis. The double bond can be hydrogenated and the nitro group reduced to an amine, providing a route to amphetamine and its derivatives. wikipedia.org This has led to its classification as a controlled precursor in many regions. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B094431 [(1e)-1-Nitroprop-1-En-2-Yl]benzene CAS No. 15241-24-4

Properties

IUPAC Name

[(E)-1-nitroprop-1-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFMBKUWFTFAE-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[N+](=O)[O-])/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects of 1e 1 Nitroprop 1 En 2 Yl Benzene

Elucidation of E/Z Isomerism and Configurational Preferences

The presence of a carbon-carbon double bond in [(1E)-1-Nitroprop-1-en-2-yl]benzene gives rise to geometric isomerism, resulting in two possible stereoisomers: the (E)-isomer and the (Z)-isomer. In the (E)-isomer, the higher priority groups on each carbon of the double bond, the phenyl group and the nitro group, are on opposite sides. Conversely, in the (Z)-isomer, these groups are on the same side.

Research indicates that the (E)-isomer of β-nitrostyrene and its derivatives is generally the more stable and thermodynamically favored configuration. rsc.org Computational studies on the parent compound, β-nitrostyrene, have shown that the (E)-isomer is more stable than the (Z)-isomer by approximately 6.1 kcal/mol. rsc.org This significant energy difference is attributed to steric hindrance between the phenyl ring and the nitro group in the (Z)-isomer, which forces the molecule out of planarity and disrupts the energetically favorable electron delocalization across the conjugated system. rsc.org This inherent stability preference means that the (E)-isomer is the predominantly isolated form in many synthetic preparations.

The configurational preference for the (E)-isomer is a consequence of the minimization of steric strain. The bulky phenyl and nitro groups can reside further apart in the (E) configuration, leading to a lower energy state. The (Z)-isomer, with these groups in closer proximity, experiences greater van der Waals repulsion, rendering it less stable. rsc.org While the (Z)-isomer can be formed, it often exists as a transient or minor component that may isomerize to the more stable (E)-form, particularly under conditions that allow for equilibration, such as in the presence of a base or upon heating. unirioja.es

Below is a data table summarizing the calculated relative energies of the (E) and (Z) isomers of the parent compound, β-nitrostyrene, which provides insight into the configurational preferences of its derivatives.

IsomerRelative Energy (kcal/mol)Key Structural Feature
(E)-β-nitrostyrene0Phenyl and nitro groups are on opposite sides of the C=C bond, allowing for a more planar and conjugated system.
(Z)-β-nitrostyrene+6.1Phenyl and nitro groups are on the same side of the C=C bond, leading to steric hindrance and a less planar geometry.

This interactive data table is based on computational findings for β-nitrostyrene, the parent compound of this compound.

Factors Influencing Stereoisomeric Purity in Synthesis

The stereoisomeric purity of this compound in a synthetic preparation is influenced by a variety of factors, primarily related to the reaction conditions and the mechanism of the synthetic route employed. The most common method for the synthesis of β-nitrostyrenes is the Henry reaction, which involves the condensation of an aldehyde (in this case, benzaldehyde) with a nitroalkane (nitroethane) in the presence of a base.

The stereochemical outcome of the Henry reaction can be complex, as the reaction is reversible and the stereocenter bearing the nitro group is prone to epimerization under basic conditions. However, the subsequent dehydration of the intermediate nitro-alcohol to form the nitroalkene often favors the formation of the more stable (E)-isomer.

Several factors can influence the E/Z ratio of the final product:

Catalyst: The choice of catalyst and its stereochemistry can play a crucial role in determining the isomeric ratio. While the Henry reaction itself can be catalyzed by simple bases, the use of chiral catalysts or specific Lewis acids can influence the stereoselectivity of the initial addition and subsequent elimination steps.

Solvent: The polarity and proticity of the solvent can affect the stability of the transition states leading to the E and Z isomers, thereby influencing the product ratio.

Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the isomerization of the less stable (Z)-isomer to the more stable (E)-isomer, thus enriching the final product in the (E)-form.

Reaction Time: Longer reaction times may allow for the equilibration of the isomers, leading to a higher proportion of the thermodynamically favored (E)-isomer.

In a study on the nitration of α-methylstyrene, a structurally similar precursor, a mixture of the corresponding (E)- and (Z)-β-nitrostyrene derivatives was obtained in a 6:1 ratio. unirioja.es This finding suggests that while the (E)-isomer is favored, the (Z)-isomer can be a significant component of the initial product mixture. The same study also demonstrated that the isolated (Z)-isomer could be converted to the (E)-isomer, highlighting the greater stability of the latter. unirioja.es

The following table provides an example of the E/Z isomer ratio obtained in the synthesis of a β-nitrostyrene derivative from a related starting material.

Starting MaterialProductE/Z Ratio
α-Methylstyreneβ-Methyl-β-nitrostyrene6:1

This interactive data table illustrates the stereoisomeric outcome in the synthesis of a compound structurally related to this compound.

Furthermore, photoisomerization can be employed to convert the more stable trans (E) isomer to the cis (Z) isomer. Irradiation of trans-β-methyl-β-nitrostyrene can lead to the formation of the cis-isomer, which can then undergo thermal back-isomerization, a process that can be catalyzed by substances like triethylamine.

Advanced Synthetic Methodologies for 1e 1 Nitroprop 1 En 2 Yl Benzene and Its Derivatives

Catalytic Variations of the Henry Reaction (Nitroaldol Condensation)

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.orgtcichemicals.com The resulting β-nitro alcohol can often be dehydrated, sometimes in situ, to yield the corresponding nitroalkene. organic-chemistry.orgwikipedia.org The synthesis of [(1E)-1-nitroprop-1-en-2-yl]benzene is typically achieved through the reaction of benzaldehyde (B42025) with nitroethane.

The classical Henry reaction often employs soluble bases like alkali metal hydroxides or alkoxides. researchgate.net However, the use of amine catalysts and other mild bases offers greater control over the reaction and can prevent the formation of side products. researchgate.netscirp.org Organic bases, including primary, secondary, and tertiary amines, are commonly used to catalyze the condensation. researchgate.netpsu.edu For instance, ammonium (B1175870) acetate (B1210297) in refluxing acetic acid is a well-established system for the synthesis of β-nitrostyrenes. rsc.orgnih.gov

The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate. wikipedia.org This nitronate then attacks the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting β-nitro alkoxide yields the β-nitro alcohol. wikipedia.org Under many conditions, especially with heating or acidic workup, this intermediate readily dehydrates to the nitroalkene. organic-chemistry.orgwikipedia.org

Several catalytic systems have been developed to improve the efficiency and selectivity of this transformation. The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the product.

Table 1: Examples of Amine-Catalyzed and Base-Promoted Synthesis of Nitroalkenes

Aldehyde Nitroalkane Catalyst/Base Solvent Conditions Product Yield (%) Reference
Benzaldehyde Nitroethane Diethylamine Ethanol (B145695) Reflux, 2.5 h This compound 68% synarchive.com
Benzaldehyde Nitromethane (B149229) Ammonium acetate Acetic acid Reflux, 1 h β-Nitrostyrene 92% synarchive.com
Salicylaldehyde Nitromethane Ammonium acetate Acetic acid Reflux, 6 h E-2-(2-hydroxyphenyl)-1-nitroethene 64% nih.gov
Various aldehydes Nitroalkanes Imidazole Aqueous medium or solvent-free Room temp. β-Nitroalcohols Good to moderate tandfonline.com

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. tandfonline.comresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. Solvent-free, or solid-state, reactions are another key aspect of green chemistry, minimizing the use of volatile and often hazardous organic solvents. tandfonline.com

The synthesis of β-nitrostyrenes has been successfully achieved using microwave irradiation in the absence of a solvent. researchgate.net For example, the condensation of benzaldehydes with nitromethane in the presence of potassium carbonate and alumina (B75360) under microwave irradiation provides the desired products rapidly. researchgate.net

Ionic liquids have also been explored as "green" reaction media for the Henry reaction. researchgate.netorganic-chemistry.org 2-Hydroxyethylammonium formate, a task-specific ionic liquid, has been shown to efficiently promote the condensation of aldehydes and nitroalkanes at room temperature without the need for a toxic catalyst or hazardous solvent. organic-chemistry.org Furthermore, solid-supported catalysts, such as Ambersep 900 OH, allow for easy separation and recycling, contributing to a more sustainable process. researchgate.net

Table 2: Green Synthetic Approaches to Nitroalkenes

Aldehyde Nitroalkane Catalyst/Conditions Product Yield (%) Reference
Benzaldehydes Nitromethane K₂CO₃/Al₂O₃, Microwave, solvent-free β-Nitrostyrenes Not specified researchgate.net
Benzaldehyde Nitromethane 2-Hydroxyethylammonium formate β-Nitrostyrene Very good organic-chemistry.org
2-Oxoaldehydes Nitroalkanes Basic heterogeneous catalyst, Microwave 1,2-Diketones Not specified rsc.org

Transition Metal-Catalyzed Nitrodecarboxylation of Unsaturated Carboxylic Acids

An alternative to the Henry reaction for the synthesis of nitroalkenes is the nitrodecarboxylation of α,β-unsaturated carboxylic acids. researchgate.net This method involves the replacement of a carboxylic acid group with a nitro group. Various metal-based catalysts have been shown to be effective for this transformation.

In one approach, a range of (E)-nitroolefins were synthesized from the corresponding α,β-unsaturated carboxylic acids using metal nitrates under solvent-free conditions with nitric acid as the nitro source. chemrevlett.com A variety of metal nitrates, including those of copper, iron, and silver, have been found to be effective. chemrevlett.com Copper(I)-catalyzed nitrodecarboxylation of α,β-unsaturated acids using tert-butyl nitrite (B80452) as the nitrating agent in acetonitrile (B52724) has also been reported to give the desired nitroalkenes in moderate to excellent yields. chemrevlett.com Another system employs iron(III) nitrate (B79036) for the decarboxylative nitration of α,β-unsaturated acids to furnish (E)-nitroolefins. organic-chemistry.org

More recently, an additive-free method using copper(II) nitrate as both the catalyst and nitrating agent in refluxing acetonitrile has been developed for the stereoselective synthesis of (E)-nitroolefins. chemrevlett.com

Table 3: Transition Metal-Catalyzed Nitrodecarboxylation for Nitroalkene Synthesis

Substrate Catalyst/Reagents Conditions Product Yield Reference
α,β-Unsaturated carboxylic acids Metal nitrates, HNO₃ Solvent-free, r.t. (E)-Nitroolefins Not specified chemrevlett.com
α,β-Unsaturated carboxylic acids CuCl, t-BuONO MeCN Functionalized nitroolefins Moderate to excellent chemrevlett.com
α,β-Unsaturated acids Fe(NO₃)₃ Not specified (E)-Nitroolefins Good organic-chemistry.org

Other Emerging Synthetic Pathways for Nitroalkenes

Beyond the well-established Henry reaction and nitrodecarboxylation, several other novel methods for the synthesis of nitroalkenes are continually being developed. researchgate.net These emerging pathways often offer advantages in terms of substrate scope, efficiency, or milder reaction conditions.

One such method is the direct nitration of alkenes. wikipedia.org While this can sometimes lead to mixtures of regioisomers, certain protocols have been developed for selective nitration. thieme-connect.com For example, the radical halo-nitration of alkenes can be achieved by generating nitrogen dioxide from the thermal decomposition of iron(III) nitrate nonahydrate. organic-chemistry.org

Another innovative approach involves the palladium-catalyzed addition of nitroalkanes to unactivated alkenes. chemistryviews.org This method utilizes a directing group to achieve regioselective addition. Additionally, palladium-catalyzed intramolecular cyclization of nitroalkenes has been used to synthesize fused heterocyclic systems. researchgate.net Metal-free approaches are also gaining traction, such as the nitro-carbocyclization of activated alkenes to form valuable nitro-containing oxindoles. rsc.org

The synthesis of tetrasubstituted nitroalkenes, which are challenging targets, has been achieved through a two-step procedure involving a Horner-Wadsworth-Emmons olefination followed by a nitration reaction. nih.gov Furthermore, protocols for the efficient synthesis of nitroalkenes based on natural amino acids have also been developed. mdpi.com

These emerging methodologies highlight the ongoing efforts to expand the synthetic chemist's toolbox for accessing the valuable class of nitroalkenes.

Mechanistic Pathways in the Formation and Transformation of 1e 1 Nitroprop 1 En 2 Yl Benzene

Unraveling the Henry Reaction Mechanism: Key Intermediates and Transition States

The formation of [(1E)-1-nitroprop-1-en-2-yl]benzene is classically achieved through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with a nitroalkane, in this case, nitroethane, in the presence of a base. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.org The mechanism commences with the deprotonation of nitroethane at the α-carbon by a base, typically a primary amine like n-butylamine, to form a resonance-stabilized nitronate anion. researchgate.net This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

This nucleophilic addition leads to the formation of a β-nitro alkoxide intermediate. Subsequent protonation of this intermediate, often by the conjugate acid of the base catalyst, yields a β-nitro alcohol, specifically 1-phenyl-2-nitropropan-1-ol. researchgate.netwikipedia.org While this nitro alcohol can be isolated, the conditions of the Henry reaction, particularly when elimination of water is desired, often lead to its dehydration to form the final nitroalkene product, this compound. organic-chemistry.org The removal of water from the reaction mixture drives the equilibrium towards the formation of the nitroalkene. researchgate.net

The stereochemical outcome of the Henry reaction is influenced by the transition state geometry. The relative orientation of the substituents on the developing stereocenters is affected by steric interactions between the R groups of the reactants. wikipedia.org Due to the reversibility of the initial addition and the potential for epimerization at the carbon bearing the nitro group, the reaction can produce a mixture of diastereomers of the β-nitro alcohol intermediate. wikipedia.org

Step Description Key Intermediates/Transition States
1Deprotonation of nitroethaneNitronate anion (resonance-stabilized)
2Nucleophilic attackTransition state involving the nitronate and benzaldehyde
3Formation of β-nitro alkoxideβ-nitro alkoxide
4Protonation1-Phenyl-2-nitropropan-1-ol (β-nitro alcohol)
5DehydrationCarbocation or E1cb-type transition state

Mechanistic Insights into Michael Addition Reactions with this compound

This compound, as a conjugated nitroalkene, is an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition reactions with a wide range of nucleophiles. msu.edu This reactivity is attributed to the electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.

Role of Organocatalysts and Supramolecular Interactions

In recent years, organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions to nitroalkenes, including derivatives of this compound. Chiral organocatalysts, such as bifunctional thioureas and squaramides, can activate both the nucleophile and the electrophile through non-covalent interactions, primarily hydrogen bonding. mdpi.commdpi.comrsc.orgrsc.orgorganic-chemistry.org

These catalysts typically possess a hydrogen-bond donor moiety (e.g., the thiourea (B124793) or squaramide group) and a Brønsted or Lewis basic site (e.g., a tertiary amine). The hydrogen-bond donor interacts with the nitro group of the nitroalkene, increasing its electrophilicity. Simultaneously, the basic site activates the Michael donor, for instance, by deprotonating a 1,3-dicarbonyl compound to form an enolate. This dual activation within a chiral scaffold brings the reactants into close proximity in a well-defined orientation, facilitating a highly stereoselective C-C bond formation. mdpi.comrsc.org The formation of these organized, supramolecular assemblies in the transition state is key to achieving high enantioselectivity.

Identification of Cycloaddition Adducts as Intermediates

While the Michael addition is the predominant pathway, under certain conditions, cycloaddition reactions can compete or even become the main reaction channel. For instance, in reactions involving dienamine catalysis, where an α,β-unsaturated aldehyde or ketone is activated by a chiral primary or secondary amine, the initially formed Michael adduct can potentially undergo subsequent intramolecular reactions. nih.gov Some studies have proposed that certain transformations may proceed through a formal [4+2] cycloaddition pathway instead of a direct nucleophilic addition. nih.gov The nature of the catalyst, substrate, and reaction conditions can influence the delicate balance between the Michael addition and cycloaddition pathways.

Detailed Studies on Electrochemical Reaction Mechanisms

The electrochemical reduction of conjugated nitroalkenes, including derivatives of β-nitrostyrene which are structurally related to this compound, has been a subject of detailed investigation. researchgate.netuchile.clmdpi.comresearchgate.net These studies, often employing techniques like polarography and cyclic voltammetry, provide valuable insights into the electron transfer processes and the subsequent chemical reactions.

The electrochemical behavior is highly dependent on the molecular structure and the electron density distribution within the molecule. uchile.clmdpi.com The reduction potential is sensitive to the electronic properties of substituents on the phenyl ring and at the β-position of the nitroalkene. For instance, electron-donating groups on the aromatic ring make the reduction potential more negative. uchile.clmdpi.com The presence of a methyl group at the β-position, as in this compound, also shifts the reduction potential to more negative values compared to the unsubstituted β-nitrostyrene. This is attributed to a decrease in conjugation due to an increase in the torsion angle between the phenyl ring and the nitrovinyl group. uchile.clmdpi.com

Reactivity Profiles and Transformational Chemistry of 1e 1 Nitroprop 1 En 2 Yl Benzene

Nucleophilic Conjugate Additions

The electron-withdrawing nature of the nitro group renders the β-carbon of the alkene in [(1E)-1-nitroprop-1-en-2-yl]benzene electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to its participation in Michael or conjugate addition reactions, a powerful tool for forming new bonds. masterorganicchemistry.comlibretexts.org

Carbon-Carbon Bond Forming Reactions (e.g., with diethyl malonate, aryllithium reagents)

The formation of new carbon-carbon bonds via conjugate addition is a cornerstone of synthetic organic chemistry. In the case of this compound, this is readily achieved with stabilized carbanions, such as the enolate derived from diethyl malonate. In the presence of a base like sodium ethoxide, diethyl malonate is deprotonated to form a nucleophilic enolate. chegg.com This enolate then adds to the β-position of the nitroalkene, leading to a new carbon-carbon bond and a 1,5-dicarbonyl-type relationship after subsequent transformation of the nitro group. libretexts.org This type of reaction is highly efficient for creating complex acyclic structures.

Aryllithium reagents, as sources of "harder" carbon nucleophiles, can also participate in conjugate additions with nitroalkenes, although 1,2-addition to carbonyls is more common for organolithiums. masterorganicchemistry.com However, the specific conditions and the nature of the nitroalkene substrate can favor the 1,4-addition pathway, expanding the synthetic utility for creating molecules with new aryl-alkyl linkages.

Table 1: Examples of Carbon-Carbon Bond Forming Conjugate Additions

Nucleophile (Donor) Electrophile (Acceptor) Product Type
Diethyl malonate enolate This compound Adduct for 1,5-dicarbonyl synthesis

Heteroatom Nucleophile Additions (e.g., with cysteine)

The electrophilic double bond of this compound also readily accepts additions from heteroatom nucleophiles. Amines and thiols are excellent nucleophiles for this type of conjugate addition. masterorganicchemistry.com Cysteine, an amino acid containing a nucleophilic thiol group, can react with nitroalkenes in a biological context. The thiol side chain adds to the β-carbon, forming a new carbon-sulfur bond. This reaction demonstrates the potential for this compound and similar structures to act as covalent modifiers of proteins and other biological macromolecules containing accessible cysteine residues.

Cycloaddition Chemistry

Cycloaddition reactions offer an efficient way to construct cyclic and heterocyclic ring systems in a single step. The double bond in this compound can participate as a component in several types of cycloadditions.

1,3-Dipolar Cycloadditions for Heterocycle Synthesis (e.g., isoxazolines)

The most direct and widely used method for synthesizing isoxazoline (B3343090) skeletons is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene (a dipolarophile). mdpi.com While the nitro group of this compound itself does not act as the 1,3-dipole, its alkene component is an excellent dipolarophile. Reacting this compound with a nitrile oxide, which can be generated in situ from an α-nitroketone or an aldoxime, would lead to the formation of a highly substituted isoxazoline ring. nih.govedu.krd Isoxazolines are valuable intermediates in organic synthesis and are present in many biologically active compounds. nih.gov

Table 2: 1,3-Dipolar Cycloaddition for Isoxazoline Synthesis

1,3-Dipole Dipolarophile Product

[2+2] Cycloadditions and Cyclobutane (B1203170) Formation

The formation of cyclobutane rings can be achieved through [2+2] cycloaddition reactions, typically involving the reaction of two alkene units. nih.govrsc.org These reactions are often promoted by photochemical irradiation. researchgate.net The double bond in this compound could potentially undergo a [2+2] cycloaddition with another alkene, or even dimerize under photochemical conditions, to form a substituted cyclobutane ring. orgsyn.org This class of reactions provides a direct route to the four-membered carbocyclic core found in numerous natural products. kib.ac.cn While often challenging to control in terms of regioselectivity and stereoselectivity, [2+2] cycloadditions represent a powerful synthetic strategy. orgsyn.org

Chemoselective Reductions

Nitroalkenes are valuable synthetic intermediates due to the versatile reactivity of the nitro group, which can be chemoselectively reduced to various other functional groups. nih.govresearchgate.net The reduction of this compound can be directed to either the nitro group or the carbon-carbon double bond, depending on the choice of reducing agent and reaction conditions.

For instance, selective reduction of the nitro group while preserving the double bond can yield an enamine or, upon hydrolysis, a ketone. Conversely, reduction of the carbon-carbon double bond without affecting the nitro group (a conjugate reduction) can be achieved using specific reagents, yielding a saturated nitroalkane. Finally, powerful reducing agents like lithium aluminum hydride can reduce both the nitro group and the double bond to afford a primary amine. This ability to selectively transform the molecule highlights its utility as a flexible synthetic precursor.

Reduction of the Nitroalkene Moiety to Amines

The reduction of the nitroalkene group in this compound to an amine is a significant transformation, yielding 1-phenyl-2-aminopropane (amphetamine). This conversion involves the reduction of both the nitro group and the carbon-carbon double bond. A variety of reducing agents and catalytic systems have been employed to achieve this transformation, each with its own set of reaction conditions and efficiencies.

Commonly used reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), aluminum amalgam, and Raney nickel. tandfonline.com Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts is also an effective method. tandfonline.comnih.gov For instance, the use of LiAlH₄ in a suitable solvent like tetrahydrofuran (B95107) can directly reduce the nitroalkene to the corresponding amine. tandfonline.comacs.org This powerful reducing agent is capable of reducing a wide range of functional groups, including nitroalkenes, to their corresponding amines. wikipedia.orgnih.gov

Catalytic hydrogenation offers another robust route. For example, hydrogenation over a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695), often with the addition of an acid like glacial acetic acid, can effectively produce the desired amine. nih.gov The pressure of hydrogen gas and the reaction temperature are critical parameters that influence the reaction rate and yield. nih.gov Research has shown that a two-stage reduction, for instance, using iron in the presence of an acid followed by catalytic hydrogenation, can overcome the difficulties associated with direct catalytic hydrogenation, which sometimes leads to the formation of polymeric byproducts. nih.gov

The choice of reducing agent and reaction conditions can significantly impact the outcome of the reduction. For instance, while strong hydrides like LiAlH₄ are effective, they are also highly reactive and require careful handling. Catalytic hydrogenation, on the other hand, can sometimes be complicated by catalyst poisoning or side reactions, although optimized conditions can lead to high yields. nih.gov

Table 1: Selected Methods for the Reduction of this compound to 1-Phenyl-2-aminopropane

Reducing Agent/CatalystSolventReaction ConditionsYield (%)Reference(s)
Lithium Aluminum Hydride (LiAlH₄)TetrahydrofuranNot specifiedGood tandfonline.comacs.org
Raney NickelIsopropyl alcoholNot specifiedNot specified tandfonline.com
Palladium on Carbon (Pd/C)Ethanol, Glacial Acetic AcidHydrogen pressure: 60-500 p.s.i.g., Temp: 25-100 °C64 nih.gov
Iron/Hydrochloric AcidToluene (B28343), WaterReflux, 17 hoursNot specified mdma.ch

Selective Transformations to Carbonyl Compounds (e.g., phenylacetone)

Beyond reduction to amines, this compound can be selectively transformed into carbonyl compounds, most notably phenylacetone (B166967) (also known as 1-phenyl-2-propanone or P2P). This conversion typically involves a two-step process: the selective reduction of the carbon-carbon double bond to yield 1-phenyl-2-nitropropane, followed by hydrolysis of the nitro group to a ketone.

One documented method for this transformation utilizes sodium borohydride (NaBH₄) to selectively reduce the double bond, followed by treatment with hydrogen peroxide and potassium carbonate to hydrolyze the resulting nitroalkane to phenylacetone. tandfonline.com Another approach involves the use of iron as a reducing agent in the presence of an acid catalyst like hydrochloric acid or acetic acid. tandfonline.com This method proceeds through an intermediate that subsequently hydrolyzes to form phenylacetone. tandfonline.commdma.ch The reaction with iron and hydrochloric acid in a biphasic system of toluene and water has been described as a viable route to phenylacetone. youtube.com

The mechanism of the iron-mediated reduction is believed to involve the initial reduction of the nitropropene to a nitroso-propene, which is further reduced to the oxime of phenylacetone. mdma.ch This oxime is then hydrolyzed under the acidic reaction conditions to yield the final ketone product. mdma.ch

Table 2: Methods for the Selective Transformation of this compound to Phenylacetone

ReagentsSolventReaction ConditionsProductReference(s)
1. Sodium Borohydride (NaBH₄)2. Hydrogen Peroxide, Potassium CarbonateNot specifiedNot specifiedPhenylacetone tandfonline.com
Iron, Hydrochloric AcidToluene, WaterRefluxPhenylacetone tandfonline.commdma.chyoutube.com

Oligomerization and Polymerization Studies

The conjugated system of this compound, and more broadly β-nitrostyrenes, allows for participation in oligomerization and polymerization reactions. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the double bond, making it susceptible to anionic polymerization.

Studies have shown that β-nitrostyrene and its derivatives can undergo anionic polymerization initiated by bases such as alkoxides. researchgate.net The rate of polymerization has been found to be first order with respect to both monomer and initiator concentrations. researchgate.net However, the resulting poly(β-nitrostyrene)s are often insoluble in common organic solvents, which can complicate their characterization. researchgate.net Research into the anionic polymerization of β-nitrostyrene has explored the kinetics of the process and the molecular weight characteristics of the resulting polymers. researchgate.net

Interestingly, β-nitrostyrene can also act as a potent inhibitor for the free-radical polymerization of other monomers, such as styrene (B11656). acs.org This inhibitory effect is proposed to occur through a mechanism involving the release of nitrogen dioxide (NO₂). acs.org Attempts to polymerize β-nitrostyrene itself using free-radical initiators have been reported as unsuccessful. acs.org

While cationic polymerization is a common method for many styrene derivatives, its application to β-nitrostyrenes is less straightforward due to the electron-withdrawing nitro group, which deactivates the double bond towards electrophilic attack. However, studies on the cationic polymerization of related compounds like p-methylstyrene have been conducted in various media, including ionic liquids, demonstrating the versatility of this polymerization technique for styrene-based monomers under specific conditions. nih.govrsc.orgsemanticscholar.org The direct cationic polymerization of this compound is not extensively documented, likely due to the deactivating effect of the nitro group.

Table 3: Polymerization Behavior of β-Nitrostyrenes

Polymerization TypeInitiator/ConditionsOutcome for β-NitrostyrenesKey FindingsReference(s)
Anionic PolymerizationBases (e.g., alkoxides)Formation of high polymersRate is first order in monomer and initiator; polymers often insoluble. researchgate.net
Free-Radical PolymerizationAIBNNo polymerization of β-nitrostyrene; inhibition of styrene polymerization.Acts as a strong inhibitor, likely via NO₂ release. acs.org
Cationic PolymerizationNot extensively studied for β-nitrostyrenesDeactivation by the nitro group is expected.Cationic polymerization is viable for other styrene derivatives. nih.govrsc.orgsemanticscholar.org

Synthetic Utility of 1e 1 Nitroprop 1 En 2 Yl Benzene As a Building Block in Complex Molecule Synthesis

Applications in the Synthesis of Nitrogen-Containing Heterocycles

The activated carbon-carbon double bond and the nitro group in [(1E)-1-nitroprop-1-en-2-yl]benzene make it a suitable substrate for the construction of various nitrogen-containing heterocyclic systems. While specific examples for the direct use of this compound are sometimes limited in readily available literature, the synthetic utility of the closely related β-nitrostyrene is well-documented and provides a strong basis for the potential applications of its β-methyl derivative.

Tetrahydroisoquinolines:

The tetrahydroisoquinoline core is a prevalent motif in numerous biologically active compounds. Multi-component reactions (MCRs) offer an efficient pathway to this scaffold. For instance, a one-pot synthesis of N-alkyl-substituted 6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been achieved through an MCR involving 1-alkylpiperidin-4-one, malononitrile, and a β-nitrostyrene derivative nih.gov. This reaction is proposed to proceed through a sequence of Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization, followed by air-promoted aromatization nih.gov. Given the structural similarity, this compound is a potential candidate for similar transformations.

Pyrroles:

Polysubstituted pyrroles are important heterocyclic compounds found in a wide array of natural products and pharmaceuticals. bohrium.comresearchgate.net The use of β-nitrostyrenes in the synthesis of pyrrole (B145914) derivatives via multicomponent reactions is a well-established strategy. bohrium.comresearchgate.net These reactions often proceed through a Michael addition of a nucleophile to the β-nitrostyrene. researchgate.net

A gold(I)-catalyzed three-component reaction of β-nitrostyrenes with 1,3-dicarbonyl compounds and primary amines in ethanol (B145695) at room temperature has been developed for the synthesis of polysubstituted pyrroles. ccspublishing.org.cn Notably, this study included this compound (referred to as (E)-(2-nitroprop-1-en-1-yl)benzene) and observed that it exhibited lower reactivity compared to β-nitrostyrene, which was attributed to steric hindrance. ccspublishing.org.cn Despite the lower reactivity, this demonstrates its viability as a building block for pyrrole synthesis.

Another approach involves a four-component reaction of an amine, an aldehyde, a nitroalkane (like nitroethane, a precursor to the target compound), and a β-dicarbonyl compound, catalyzed by a molybdenum complex, to yield various polysubstituted pyrroles. beilstein-journals.org

Isoxazoles and Isoxazolines:

Isoxazoles and their partially saturated analogs, isoxazolines, are another class of heterocycles accessible from nitroalkenes. nih.govnih.govmdpi.com The synthesis often involves a [3+2] cycloaddition reaction where the nitroalkene acts as the dipolarophile. The dehydration of primary nitro compounds can lead to the in situ formation of nitrile oxides, which then react with alkynes or alkenes to form isoxazoles or isoxazolines, respectively. nih.govmdpi.com While many examples utilize β-nitrostyrene, the underlying reactivity is applicable to this compound. For example, the condensation of primary nitro compounds with aldehydes can lead to isoxazole (B147169) derivatives. rsc.org

Thiazolidinones:

Thiazolidinones are a class of sulfur-containing heterocycles with diverse biological activities. researchgate.net Their synthesis often involves the cyclocondensation of a Schiff base with a mercapto-containing carboxylic acid. psu.edu A plausible, though not explicitly documented, route could involve the initial reduction of the nitro group of this compound to an amine, followed by reaction with an aldehyde to form a Schiff base, which could then undergo cyclization with a compound like thioglycolic acid to furnish a thiazolidinone ring. Another potential pathway involves the Michael addition of a sulfur nucleophile to the activated double bond of the nitroalkene. For instance, 2-(nitromethylene)thiazolidine can undergo a Michael addition as part of a multi-component reaction to form complex thiazolidinone derivatives. nih.gov

Precursors for Aryl-Substituted Amines and Alcohols

The nitro and alkene functionalities of this compound serve as handles for its conversion into valuable aryl-substituted amines and alcohols.

Aryl-Substituted Amines:

One of the most prominent applications of this compound, commonly known as phenyl-2-nitropropene (P2NP), is its use as a precursor in the synthesis of 1-phenyl-2-aminopropane, more commonly known as amphetamine. mdpi.com This transformation involves the reduction of both the carbon-carbon double bond and the nitro group. mdpi.com A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LAH), sodium borohydride (B1222165), aluminum amalgam, and catalytic hydrogenation using catalysts like Raney nickel or palladium. mdpi.com

The general utility of nitroalkenes as precursors to amines is well-established. wikipedia.org The reduction of the nitro group is a key transformation that provides access to the corresponding primary amine.

Aryl-Substituted Alcohols:

While the direct conversion to an alcohol is less common than the synthesis of amines, it is achievable through multi-step sequences. Nitroalkenes can be converted to a variety of synthetically useful nitrogen- and oxygen-containing molecules, including aldehydes and carboxylic acids. wikipedia.orgresearchgate.net For example, the nitro group can be hydrolyzed to a carbonyl group. The resulting phenylacetone (B166967) can then be reduced to the corresponding secondary alcohol, 1-phenyl-2-propanol.

Derivatization Strategies for Functionalized Organic Scaffolds

The reactive nature of the nitroalkene moiety in this compound allows for various derivatization strategies to build complex and functionalized organic scaffolds. nih.gov The double bond acts as a Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. mdpi.com

One such example is the Michael addition of L-cysteine to β-methyl-β-nitrostyrene derivatives to synthesize 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives. mdpi.com This reaction demonstrates the potential to introduce amino acid moieties, creating complex structures with potential biological activity. mdpi.com

The reaction of β-nitrostyrene with diethyl malonate in the presence of certain bispidine organocatalysts also highlights the utility of Michael additions to create new carbon-carbon bonds and more elaborate structures. mdpi.com Furthermore, β-nitrostyrene derivatives have been utilized in denitrative cross-coupling reactions, where the nitro group is replaced, allowing for further functionalization. nih.gov These strategies showcase the potential for this compound to serve as a starting point for a diverse array of functionalized molecules.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. researchgate.net The electrophilic nature of the double bond in this compound makes it an excellent component for such reactions.

As previously mentioned in the context of pyrrole synthesis, β-nitrostyrenes are valuable substrates in MCRs. bohrium.comresearchgate.net A gold(I)-catalyzed three-component reaction of a β-nitrostyrene, a 1,3-dicarbonyl compound, and a primary amine provides access to polysubstituted pyrroles. ccspublishing.org.cn This methodology has been shown to be applicable to this compound. ccspublishing.org.cn

Furthermore, β-nitrostyrene has been involved in a three-component reaction with a diene and toluene (B28343), leading to a Friedel–Crafts alkylation product. beilstein-journals.org This demonstrates the ability of the activated alkene to participate in reactions that form multiple new bonds and increase molecular complexity in a single operation. The development of new MCRs involving this compound and its derivatives holds significant promise for the rapid generation of diverse chemical libraries for various applications, including drug discovery. nih.gov

Stereoselective Synthesis of 1e 1 Nitroprop 1 En 2 Yl Benzene and Its Chiral Derivatives

Diastereoselective Approaches in Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. researchgate.net When applied to nitroalkenes like [(1E)-1-nitroprop-1-en-2-yl]benzene, the reaction can generate new stereocenters. Controlling the diastereoselectivity of this addition is crucial for synthesizing specific stereoisomers.

One-pot, two-stage methodologies have been developed for the diastereoselective synthesis of complex molecules. For instance, an organocatalyzed nitro-Michael addition between indolylidenecyanoesters and nitroalkanes can produce a nitro-Michael adduct. This intermediate can then be transformed into multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles through a metal-catalyzed reductive cyclization cascade. researchgate.netchemrxiv.org This approach is noted for its operational simplicity and scalability. researchgate.netchemrxiv.org

Detailed studies, including Density Functional Theory (DFT) investigations, have been conducted to understand the reaction mechanisms, particularly the preferential reduction of the nitro group while other functional groups like nitrile and ester remain unchanged. researchgate.netchemrxiv.org The choice of catalyst and reaction conditions plays a pivotal role in achieving high diastereoselectivity. For example, in the synthesis of thiomorpholine (B91149) 1,1-dioxides via a double Michael addition, a boric acid/glycerol system in water has proven effective. researchgate.net

Research has shown that the stereochemical outcome can be influenced by the catalyst system. For the Michael addition of 1,3-dicarbonyl compounds to nitrostyrenes, various amino organocatalysts with a p-toluenesulfonyl (Ts) group have been assessed. A primary amine-based Ts-DPEN catalyst yielded excellent enantioselectivities. researchgate.net

The following table summarizes the optimization of reaction conditions for a sequential nitro-Michael addition and reductive cyclization, highlighting the impact of different catalysts on the yield of the desired product.

Table 1: Optimization of Reductive Cyclization Conditions

Entry Catalyst (mol%) Solvent Time (h) Yield (%)*
1 Fe/CaCl₂ EtOH/H₂O 12 65
2 Zn/AcOH EtOH 12 45
3 SnCl₂·2H₂O EtOH 12 50
4 Pd/C (10%) EtOH 12 75
5 Pt/C (10%) EtOH 12 20
6 Pd(OH)₂/C (20%) EtOH 12 80
7 Pd/C (10%) MeOH 6 85
8 Pd/C (10%) IPA 8 70

*Yields refer to the isolated product. Data derived from studies on related nitro-Michael adducts. researchgate.net

Enantioselective Catalysis for Asymmetric Transformations

Enantioselective catalysis is paramount for the synthesis of chiral molecules from achiral or racemic starting materials. In the context of this compound, this involves the use of chiral catalysts to control the formation of enantiomers.

A notable application is the squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite (B83602) to nitroalkenes. nih.gov This method provides a straightforward and highly enantioselective route to chiral β-nitro phosphonates, which are valuable precursors to biologically active β-amino phosphonic acids. nih.gov The squaramide catalyst has demonstrated remarkable effectiveness for a wide range of both aryl- and alkyl-substituted nitroalkenes, achieving high yields and excellent enantioselectivities. nih.gov

The scope of this catalytic system is broad, accommodating nitroalkenes with sterically demanding substituents or acidic protons. nih.gov The modular nature of squaramide catalysts allows for fine-tuning of the catalyst structure to optimize enantioselectivity. nih.gov

Another significant advancement is the development of chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines. nih.gov This strategy, followed by a nitrogen deletion process, enables the synthesis of enantioenriched 2-substituted bicyclo[1.1.1]pentanes (BCPs), which are important bioisosteres in drug discovery. nih.gov

The following table presents results from the enantioselective Michael addition of diphenyl phosphite to various trans-nitroalkenes, catalyzed by a squaramide catalyst, demonstrating the high enantiomeric excess (ee) achieved.

Table 2: Enantioselective Michael Addition of Diphenyl Phosphite to trans-Nitroalkenes

Entry Nitroalkene (R=) Time (h) Yield (%) ee (%)
1 Phenyl 0.5 95 97
2 4-Nitrophenyl 0.5 98 98
3 4-Chlorophenyl 0.5 96 97
4 2-Bromophenyl 1.5 95 95
5 Naphthyl 1.5 99 98

*Reactions were carried out with 10 mol% of the squaramide catalyst in CH₂Cl₂ at 0 °C. nih.gov

Biocatalytic and Chemoenzymatic Strategies

Biocatalysis and chemoenzymatic methods offer green and highly selective alternatives for the synthesis of chiral compounds. These strategies leverage the inherent stereoselectivity of enzymes to perform specific chemical transformations.

One-pot multienzyme (OPME) systems have been effectively used for the high-yield production of complex molecules like glycosphingolipid glycans. nih.gov While not directly involving this compound, these systems exemplify the power of chemoenzymatic approaches in constructing intricate molecular architectures. nih.gov

Aldolases, a class of C-C bond-forming enzymes, have emerged as valuable tools in sustainable synthesis. escholarship.org Recent research has demonstrated the use of type II HpcH aldolases to catalyze the addition of fluoropyruvate to various aldehydes with high stereoselectivity. escholarship.org This highlights the potential for engineering enzymes to accept non-native substrates for the synthesis of novel chiral building blocks. escholarship.org

In the context of nitroalkenes, stereoselective bioreduction is a promising strategy. The reduction of the carbon-carbon double bond in this compound can lead to the formation of a chiral center. Enzymes such as ene-reductases are capable of catalyzing this reduction with high enantioselectivity. The reduction of 1-phenyl-2-nitropropene (B101151) to 1-phenyl-2-aminopropane (amphetamine) can be achieved using various reducing agents, and biocatalytic versions of this transformation are an active area of research. wikipedia.orgchemicalbook.com

The following table lists compounds mentioned in this article.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Amphetamine
Benzaldehyde (B42025)
Bicyclo[1.1.1]pentanes (BCPs)
Diphenyl phosphite
Indolylidenecyanoesters
Nitroethane
p-Toluenesulfonyl (Ts)
Phenylacetone (B166967)
3,3'-Pyrrolidinyl-spirooxindoles
Thiomorpholine 1,1-dioxides
β-Amino phosphonic acids

Computational and Theoretical Investigations of 1e 1 Nitroprop 1 En 2 Yl Benzene

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of [(1E)-1-nitroprop-1-en-2-yl]benzene. The molecule typically adopts an E configuration around the carbon-carbon double bond. nih.gov

Studies on related nitroalkenes, such as (E)-1-bromo-4-(2-nitro-prop-1-en-yl)benzene, reveal a nearly planar conformation. For instance, the dihedral angle between the benzene (B151609) ring and the plane of the double bond in this bromo-derivative is a mere 7.31(3)°. nih.gov In another example, 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene, the torsion angle between the double bond and the benzene ring is 32.5(3)°. nih.gov These findings suggest that the phenyl and nitro-vinyl groups in this compound are also likely to be close to coplanar, allowing for electronic communication between the aromatic ring and the nitro group.

The electronic structure is characterized by the electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the double bond, making it susceptible to nucleophilic attack.

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) is a versatile computational method used to investigate reaction mechanisms involving nitroalkenes. rsc.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. rsc.orgrsc.org

For instance, in reactions such as the hydrogenation of nitro-containing compounds, DFT can elucidate the step-by-step mechanism, including the adsorption of reactants on a catalyst surface and the energetics of each hydrogenation step. rsc.org While specific DFT studies on the reaction pathways of this compound are not abundant in the provided search results, the principles are broadly applicable. Such studies would likely focus on cycloaddition reactions, Michael additions, or reductions of the nitro group, all common transformations for this class of compounds. DFT can help predict the regioselectivity and stereoselectivity of these reactions, guiding synthetic efforts. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent interactions. These interactions are crucial for understanding the solid-state properties of the compound.

Weak intermolecular C-H···O hydrogen bonds are a recurring motif in the crystal structures of related nitroalkenes. nih.gov In these structures, hydrogen atoms from the benzene ring or methyl group can interact with the oxygen atoms of the nitro group of a neighboring molecule. nih.govrsc.org Additionally, short contacts between atoms, such as Br···O interactions in bromo-substituted analogs, can contribute to the stability of the crystal lattice. nih.gov

Molecular Modeling for Understanding Chemical Reactivity and Interactions

Molecular modeling techniques, including the analysis of the molecular electrostatic potential (MEP), provide valuable insights into the chemical reactivity of this compound. The MEP map visually represents the electron density distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For nitroalkenes, the area around the nitro group will exhibit a strong negative electrostatic potential due to the electronegative oxygen atoms. Conversely, the β-carbon of the alkene, influenced by the electron-withdrawing nitro group, will have a more positive potential, making it the primary site for nucleophilic attack. DFT calculations are often employed to compute the MEP. nih.gov

In the context of synthetic design, molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, can be utilized. While typically used in drug discovery to model the interaction of a ligand with a protein's active site, the principles of molecular docking can be applied in a broader sense to understand how this compound might interact with other reactants or catalysts, guiding the design of new synthetic methodologies.

Table of Computational Data for a Related Nitroalkene

ParameterValue
Compound1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene nih.gov
Molecular FormulaC₁₀H₁₁NO₂ nih.gov
ConformationE nih.gov
C=C—C=C Torsion Angle32.5 (3)° nih.gov
Notable Intermolecular InteractionWeak C—H⋯O hydrogen bonds nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 1e 1 Nitroprop 1 En 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of [(1E)-1-nitroprop-1-en-2-yl]benzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the compound's constitution and stereochemistry.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that confirm the presence of the phenyl, nitroalkene, and methyl groups. The vinylic proton typically appears as a singlet, indicating the E-configuration. The aromatic protons of the phenyl group usually appear as a multiplet in the downfield region of the spectrum. The methyl protons also present a distinct signal.

¹³C NMR: The carbon-13 NMR spectrum provides further evidence for the structure of this compound. The spectrum shows signals corresponding to the carbon atoms of the phenyl ring, the double bond of the nitroalkene group, and the methyl group. The chemical shifts of the olefinic carbons are particularly informative for confirming the presence of the double bond and its substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Vinylic CH~7.5 - 8.0~130 - 140
Phenyl CH~7.2 - 7.5~128 - 130
Phenyl C (ipso)-~130 - 135
C=C (nitro-substituted)-~145 - 155
Methyl CH₃~2.3 - 2.5~15 - 20

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key absorption bands observed in the IR spectrum of this compound include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are typically observed in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are highly characteristic of the nitro functional group.

Carbon-Carbon Double Bond (C=C): A stretching vibration for the C=C bond of the alkene is expected in the region of 1600-1680 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic ring are usually seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

C-H Bonds: Stretching and bending vibrations for the methyl and vinylic C-H bonds are also present.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1550
Nitro (NO₂)Symmetric Stretch1300 - 1350
Alkene (C=C)Stretch1600 - 1680
Aromatic (C=C)Stretch1450 - 1600
Aromatic (C-H)Stretch> 3000

Mass Spectrometry (MS, ESI-MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. Different ionization methods and analyzers can be employed to obtain detailed information.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Fragmentation Pattern: The fragmentation of this compound upon ionization provides valuable structural information. Common fragmentation pathways may include the loss of the nitro group (NO₂), the methyl group (CH₃), or other neutral fragments. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture before mass analysis.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Data

For crystalline samples of this compound, single-crystal X-ray diffraction (XRD) is the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the E-stereochemistry of the double bond and revealing the conformation of the entire molecule.

The crystal data obtained from XRD analysis includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. This information is invaluable for understanding the packing of the molecules in the crystal lattice and any intermolecular interactions that may be present.

Chromatographic Methods (TLC, GC, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for a preliminary assessment of purity. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. It provides high-resolution separation and can be used for quantitative analysis to determine the purity of a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of this compound. Different stationary and mobile phases can be used to achieve optimal separation. The retention time is a key parameter for identifying the compound.

Conclusion and Future Research Directions

Current State of Research and Key Achievements

Research on [(1E)-1-nitroprop-1-en-2-yl]benzene and its derivatives has led to significant advancements in understanding their synthesis and reactivity. Nitroalkenes, in general, are recognized as important precursors for a variety of functional groups, including amines, aldehydes, and carboxylic acids. researchgate.netnih.gov

A key achievement in the study of this compound is the development of synthetic methodologies. One common approach involves the condensation reaction of benzaldehydes with nitroethane. researchgate.netnih.gov For instance, the synthesis of (E)-1-nitro-2-(2-nitroprop-1-enyl)benzene has been achieved by reacting 2-nitrobenzaldehyde (B1664092) with nitroethane in the presence of butylamine (B146782) and acetic acid. researchgate.net Similarly, derivatives like 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene have been synthesized from p-tolualdehyde and nitroethane. nih.gov

Structural elucidation has been another area of focus. X-ray crystallography studies have confirmed the E configuration of the double bond in several derivatives. researchgate.netnih.gov For example, in (E)-1-nitro-2-(2-nitroprop-1-enyl)benzene, the C=C bond has an E configuration, and the molecule's conformation is stabilized by weak intermolecular interactions. researchgate.net

Furthermore, the photochemical behavior of β-methyl-β-nitrostyrenes has been investigated. wku.edu Irradiation of these compounds can lead to the formation of 1-phenyl-1,2-propanedione-1-oxime and its derivatives, highlighting a potential synthetic application of photochemistry in this area. wku.edu

Unaddressed Challenges and Emerging Research Frontiers

Despite the progress, several challenges and exciting research frontiers remain.

Unaddressed Challenges:

Stereoselective Synthesis: While the E isomer is commonly formed, developing methods for the stereoselective synthesis of the Z isomer remains a challenge. This would provide access to a wider range of molecular geometries for further synthetic transformations.

Reaction Mechanisms: The detailed mechanisms of many reactions involving this compound, particularly its photochemical rearrangements, are not fully understood. wku.edu Kinetic studies have shown that substituents on the phenyl ring can influence the reaction rates, but a deeper mechanistic understanding is needed. wku.edu

Limited Electrochemical Studies: The electrochemistry of β-nitrostyrene derivatives is a relatively unexplored area. researchgate.net A comprehensive understanding of their electrochemical reduction is necessary to unlock their potential in electro-organic synthesis. researchgate.net

Emerging Research Frontiers:

Asymmetric Catalysis: The development of catalytic asymmetric reactions using this compound as a substrate is a promising frontier. This would enable the synthesis of chiral molecules, which are of great importance in medicinal chemistry and materials science.

Novel Applications in Materials Science: The unique electronic properties of nitroalkenes could be harnessed for the development of new organic materials with interesting optical or electronic properties. This is an area that is largely unexplored.

Biocatalysis: The use of enzymes to catalyze reactions of this compound could offer highly selective and environmentally friendly synthetic routes.

Prospects for Novel Synthetic Applications and Mechanistic Discoveries

The future of research on this compound is bright, with numerous opportunities for novel applications and fundamental discoveries.

Novel Synthetic Applications:

Domino Reactions: The multiple reactive sites in this compound make it an ideal candidate for the design of domino reactions, where multiple bonds are formed in a single synthetic operation. This can lead to the rapid construction of complex molecular architectures.

Synthesis of Heterocycles: The nitroalkene moiety is a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Antifungal Agents: Derivatives of β-nitrostyrene have shown promising antifungal activity. researchgate.net Further exploration of this compound and its analogs could lead to the discovery of new antifungal agents to combat drug resistance. researchgate.net

Mechanistic Discoveries:

Computational Studies: In-depth computational studies can provide valuable insights into the reaction mechanisms, transition states, and electronic structures of intermediates involved in the reactions of this compound.

Advanced Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, can help to directly observe and characterize reactive intermediates, providing a clearer picture of the reaction pathways.

Structure-Reactivity Relationships: A systematic study of the effect of different substituents on the reactivity of this compound will lead to a better understanding of structure-reactivity relationships, which is crucial for designing new and efficient synthetic transformations. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of [(1E)-1-Nitroprop-1-En-2-Yl]benzene?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitro group stretching vibrations (ν~NO2~) at ~1520–1370 cm⁻¹ and C=C stretching at ~1600 cm⁻¹ .
  • NMR : Use coupling constants (J) in ¹H NMR to confirm the E-configuration of the nitropropene moiety (e.g., trans coupling ~12–16 Hz) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-III for bond-length/angle validation .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS .

Q. What synthetic routes are commonly employed for nitrovinyl aromatic compounds like this compound?

  • Methodological Answer :

  • Nitroalkene Synthesis : Condensation of benzaldehyde derivatives with nitroethane under acidic conditions, with temperature control (60–80°C) to favor E-isomer formation .
  • Catalytic Cross-Coupling : Use palladium catalysts for Sonogashira-type reactions to introduce propargyl groups, followed by nitration .
  • Byproduct Mitigation : Monitor reaction progress via TLC/GC and optimize stoichiometry to reduce diastereomers .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data for this compound?

  • Methodological Answer :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray data to validate bond lengths/angles . Address deviations using solvent-effect models (e.g., PCM) .
  • Electronic Properties : Align HOMO-LUMO gaps from computational studies with UV-vis absorption spectra (e.g., λ~max~ shifts in polar solvents) .
  • Statistical Validation : Apply hypothesis testing (e.g., t-tests) to assess significance of computational-experimental differences .

Q. What strategies optimize reaction yields while maintaining stereochemical purity in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • In-situ Monitoring : Employ HPLC or inline IR to track intermediate formation and adjust parameters dynamically .
  • Crystallization Control : Seed reactions with pure E-isomer crystals to enforce stereoselectivity during recrystallization .

Q. How should researchers analyze contradictory data from spectroscopic vs. crystallographic characterization?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Compare NMR coupling constants with X-ray dihedral angles to confirm configuration consistency .
  • Error Analysis : Calculate standard deviations for bond lengths/angles in SHELXL refinements and correlate with NMR/IR uncertainty ranges .
  • Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points in replicate experiments .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for validating reproducibility in nitrovinyl compound studies?

  • Methodological Answer :

  • Confidence Intervals : Report mean yield ± 95% CI for replicate syntheses (n ≥ 3) .
  • ANOVA : Compare batch-to-batch variability in purity assays (e.g., HPLC area%) .
  • Control Charts : Track process stability over time using Shewhart charts for key parameters (e.g., reaction temperature) .
Parameter Statistical Test Software/Tool Reference
Yield Consistencyt-testExcel, R
Purity VariabilityOne-Way ANOVAMinitab, SPSS
Process StabilityShewhart Control ChartsJMP

Q. How can researchers design experiments to investigate the bioactivity of this compound?

  • Methodological Answer :

  • In-vitro Assays : Use INT (p-iodonitrotetrazolium chloride) assays to quantify antimicrobial activity against S. aureus or E. coli .
  • Dose-Response Curves : Fit data to Hill equations to calculate IC~50~ values .
  • Toxicological Profiling : Follow ATSDR/NTP guidelines for acute toxicity testing, including LD~50~ determination in model organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.